Methyl 5-(5-chloro-2-fluorophenyl)nicotinate
Description
Properties
CAS No. |
1346692-10-1 |
|---|---|
Molecular Formula |
C13H9ClFNO2 |
Molecular Weight |
265.67 g/mol |
IUPAC Name |
methyl 5-(5-chloro-2-fluorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H9ClFNO2/c1-18-13(17)9-4-8(6-16-7-9)11-5-10(14)2-3-12(11)15/h2-7H,1H3 |
InChI Key |
IJSNZYCDWJARLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=C(C=CC(=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation for Halogen-Substituted Nicotinate Synthesis
A pivotal method for synthesizing halogenated nicotinates involves catalytic hydrogenation, as demonstrated in the preparation of 2-chloro-5-fluoro-nicotinic acid methyl ester. This approach employs selective dehalogenation under controlled conditions:
Procedure :
- Substrate Preparation : 2,6-Dichloro-5-fluoro-nicotinic acid is treated with methanol in the presence of sulfuric acid to form the corresponding methyl ester.
- Hydrogenation : The ester undergoes catalytic hydrogenation using Lindlar catalyst or palladium carbon (1–10% w/w) in methanol or tetrahydrofuran (THF). Triethylamine is added to neutralize HCl byproducts.
- Conditions : Reactions proceed at 20–50°C under 1–5 atm hydrogen pressure, achieving >85% yield.
Analytical Validation :
- 1H NMR (CDCl3): δ 8.36 (d, J = 2.8 Hz, 1H), 7.88 (dd, J = 8.0 & 2.8 Hz, 1H), 3.94 (s, 3H).
- MS : m/z 190 (M++1).
This method’s scalability is enhanced by continuous flow systems, ensuring efficient mass transfer and temperature control.
Suzuki-Miyaura Cross-Coupling for Aryl-Pyridine Bond Formation
The Suzuki-Miyaura reaction enables precise coupling of aryl halides with pyridine boronic esters, offering a route to the target compound’s substituted phenyl group.
Protocol :
- Boronate Preparation : 5-Boroniconicotinic acid methyl ester is synthesized via Miyaura borylation of 5-bromo-nicotinate using bis(pinacolato)diboron and a palladium catalyst.
- Coupling : The boronate reacts with 1-bromo-5-chloro-2-fluorobenzene under Pd(OAc)2/XPhos catalysis in THF/water (3:1) at 80°C for 12 hours.
- Workup : The product is purified via column chromatography (hexane/ethyl acetate), yielding 72–78%.
Optimization Insights :
Direct Esterification of Nicotinic Acid Derivatives
Esterification of 5-(5-chloro-2-fluorophenyl)nicotinic acid with methanol provides a straightforward route, though it requires acid-resistant equipment for industrial scaling.
Steps :
- Acid Activation : 5-(5-Chloro-2-fluorophenyl)nicotinic acid is refluxed with excess methanol and H2SO4 (10 mol%) at 80°C for 6 hours.
- Isolation : The crude ester is neutralized with NaHCO3, extracted with dichloromethane, and distilled under reduced pressure.
- Yield : 89–92% with >99% purity by HPLC.
Challenges :
- Residual acid catalysts necessitate careful neutralization to prevent ester hydrolysis.
- Microwave-assisted esterification reduces reaction time to 30 minutes but risks thermal degradation.
Comparative Analysis of Synthetic Methods
Catalytic hydrogenation excels in scalability but requires precise control over reaction conditions. Suzuki coupling offers superior regioselectivity, albeit with higher catalyst costs. Direct esterification balances efficiency and cost, making it ideal for industrial production.
Mechanistic Insights and Reaction Optimization
Hydrogenation Pathways
Lindlar catalysts (Pd/CaCO3) facilitate selective hydrogenolysis of C-Cl bonds over C-F due to fluorine’s stronger electronegativity, which polarizes the C-F bond, reducing reactivity. Quantum mechanical calculations indicate that the transition state for C-Cl cleavage is 15 kcal/mol lower than for C-F.
Suzuki-Miyaura Coupling Dynamics
DFT studies reveal that oxidative addition of aryl chlorides to Pd(0) is rate-limiting. Electron-withdrawing groups on the aryl chloride lower the activation energy by stabilizing the Pd-aryl intermediate. For example, 5-chloro-2-fluorophenyl chloride reacts 3× faster than its para-substituted analog due to enhanced electrophilicity.
Industrial and Environmental Considerations
- Waste Management : Catalytic methods generate HCl/HF, necessitating scrubbers with NaOH solutions.
- Green Chemistry : Microwave-assisted esterification reduces energy consumption by 40% compared to conventional heating.
- Catalyst Recycling : Pd/C from hydrogenation can be reused 5–7 times without significant activity loss.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(5-chloro-2-fluorophenyl)nicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 5-(5-chloro-2-fluorophenyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(5-chloro-2-fluorophenyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used for its vasodilatory properties.
Methyl 5-(2-chloro-5-fluorophenyl)nicotinate: A closely related compound with similar structural features.
Uniqueness
Methyl 5-(5-chloro-2-fluorophenyl)nicotinate is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in other similar compounds.
Biological Activity
Methyl 5-(5-chloro-2-fluorophenyl)nicotinate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid characterized by the presence of a methyl ester group and a phenyl ring substituted with chlorine and fluorine atoms. Its molecular formula is with a molecular weight of approximately 265.67 g/mol. The unique arrangement of halogen substituents significantly impacts its chemical properties and biological activities .
Research indicates that this compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor functions. The exact pathways remain under investigation; however, preliminary studies suggest that it may influence various biochemical processes related to inflammation and microbial resistance .
Antimicrobial Activity
The compound has been shown to exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. The mechanism appears to involve the inhibition of bacterial DNA replication, thereby preventing cell proliferation .
Anti-inflammatory Effects
This compound also shows promise as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl Nicotinate | Methyl ester of nicotinic acid | Known for vasodilatory properties |
| Methyl 6-chloro-2-(4-fluorophenyl)nicotinate | Different position of halogens | Affects reactivity and biological activity |
| Methyl 5-(2-chloro-5-fluorophenyl)nicotinate | Similar phenyl substitution | Slightly different halogen positioning |
| Methyl 4-{[2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate | Complex structure with additional functional groups | Exhibits strong anti-infective properties |
The unique arrangement of chloro and fluoro substituents on the phenyl ring in this compound enhances its stability and biological activity compared to the other compounds listed above .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) ranging from 6 to 12.5 µg/mL, demonstrating potent antibacterial activity .
Anti-inflammatory Research
Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Administration resulted in a significant reduction in inflammatory markers, supporting its potential therapeutic role in managing inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for Methyl 5-(5-chloro-2-fluorophenyl)nicotinate, and how does steric hindrance influence reaction efficiency?
Methodological Answer: The synthesis typically involves esterification of the parent nicotinic acid derivative with methanol under acidic or catalytic conditions. For example, MoO₃/SiO₂ bifunctional catalysts can replace traditional sulfuric acid, improving yield (up to 79%) and reducing side reactions . Steric hindrance from the 5-chloro-2-fluorophenyl group may slow esterification kinetics; optimizing reaction time (e.g., 6–12 hours reflux) and using polar aprotic solvents (DMF or DMSO) can mitigate this .
Key Data:
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Combine analytical techniques:
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and phenyl groups) .
- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>97%) and detect trace impurities .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 265.03 (calculated for C₁₃H₁₀ClFNO₂) .
Critical Note:
Discrepancies in melting points (e.g., 40–42°C vs. literature) may indicate polymorphic forms or impurities .
Q. What are common solubility challenges for this compound, and how can formulation improve bioavailability?
Methodological Answer: The compound’s low water solubility (logP ~2.8) limits in vivo applications. Strategies include:
- Nanoemulsions : Use Tween-80 and soybean oil to enhance dissolution .
- Prodrug Design : Introduce hydrophilic moieties (e.g., phosphate esters) at the pyridine nitrogen .
Data Reference:
- LogP : Predicted via ChemDraw (2.8 ± 0.3) .
- Permeability : Methyl esters enhance skin penetration (80–90% absorption in vitro) .
Advanced Research Questions
Q. How does the 5-chloro-2-fluorophenyl substituent influence structure-activity relationships (SAR) in nicotinate derivatives?
Methodological Answer: The substituent’s electron-withdrawing effects modulate receptor binding. For example:
- Antinociceptive Activity : Fluorine enhances lipophilicity, improving CNS penetration (e.g., 10 mg/kg dose reduces writhing by 60% in mice) .
- Enzyme Inhibition : Chlorine increases affinity for esterases (hydrolysis half-life <1 hour in plasma) .
Experimental Design:
Q. What metabolic pathways degrade this compound, and how can metabolites be tracked?
Methodological Answer: Primary metabolism involves esterase-mediated hydrolysis to 5-(5-chloro-2-fluorophenyl)nicotinic acid and methanol.
- LC-MS/MS : Quantify metabolites in plasma (LOQ: 0.1 ng/mL) .
- Radiolabeling : Use ¹⁴C-methyl groups to trace excretion (15% urinary recovery in 108 hours) .
Stability Note:
Store at -20°C in amber vials to prevent photodegradation .
Q. Can this compound serve as a synthon for heterocyclic drug candidates?
Methodological Answer: Yes. The pyridine ring allows cross-coupling (e.g., Suzuki-Miyaura with boronic acids) to generate analogs:
- Example : React with (5-(methoxycarbonyl)pyridin-3-yl)boronic acid to form bipyridine derivatives .
- Conditions : Pd(PPh₃)₄ catalyst, DME/H₂O, 80°C, 12 hours .
Yield Optimization:
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
